molecular formula C5H8N2O5 B556243 N-carbamoyl-L-aspartate CAS No. 13184-27-5

N-carbamoyl-L-aspartate

Número de catálogo: B556243
Número CAS: 13184-27-5
Peso molecular: 176.13 g/mol
Clave InChI: HLKXYZVTANABHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Enzymatic Studies

Role in Pyrimidine Biosynthesis:
N-carbamoyl-L-aspartate is an intermediate in the pyrimidine biosynthesis pathway, catalyzed by aspartate transcarbamoylase (ATCase). This enzyme facilitates the condensation of L-aspartate and carbamoyl phosphate to form this compound and inorganic phosphate. The study of ATCase and its interactions with this compound has provided insights into allosteric regulation and enzyme kinetics, which are crucial for understanding metabolic control mechanisms in organisms .

Allosteric Regulation:
Research shows that this compound acts as a substrate for ATCase, which is a textbook example of an allosteric enzyme. The structural studies of ATCase in complex with this compound reveal conformational changes that occur during substrate binding and catalysis. These insights are vital for developing selective inhibitors that can modulate enzyme activity for therapeutic purposes .

Drug Development

Anti-Cancer Potential:
this compound's role in the inhibition of pyrimidine nucleotide biosynthesis makes it a candidate for anti-cancer drug development. Inhibitors targeting ATCase, such as N-phosphonacetyl-L-aspartate (PALA), have been explored for their potential to block cancer cell proliferation by disrupting nucleotide synthesis pathways. PALA has shown efficacy against various cancer cell lines, leading to clinical trials aimed at evaluating its therapeutic potential .

Anti-Malarial Research:
The inhibition of the pyrimidine biosynthesis pathway is also being investigated in the context of malaria treatment. ATCase from Plasmodium species has been identified as a promising target for drug development. Compounds that inhibit this enzyme could potentially lead to new anti-malarial therapies by disrupting the parasite's metabolic processes .

Metabolic Research

Nutritional Studies:
Recent studies have indicated that maternal supplementation with this compound can influence metabolic outcomes in livestock. For instance, piglets born to sows supplemented with this compound exhibited increased birth weights and altered gut microbiota composition compared to control groups. This suggests potential applications in animal nutrition and health management .

Biotransformation Processes:
Innovative research has developed multi-enzymatic systems capable of converting CO2 into optically pure this compound through enzymatic cascades involving carbamoyl phosphate synthase and ATCase. This biotransformation process not only highlights the compound's synthetic utility but also its relevance in sustainable chemistry practices .

Industrial Applications

Pharmaceutical Industry:
this compound is utilized within the pharmaceutical industry due to its role as an intermediate in synthesizing various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects against metabolic disorders and certain cancers, showcasing its versatility as a pharmaceutical agent .

Application Area Details
Enzymatic Studies Investigating allosteric regulation via ATCase; understanding metabolic pathways
Drug Development Anti-cancer and anti-malarial drug candidates targeting pyrimidine biosynthesis
Metabolic Research Nutritional impacts on livestock; biotransformation processes involving CO2 utilization
Industrial Applications Synthesis of bioactive compounds; potential therapeutic agents in pharmaceuticals

Actividad Biológica

N-carbamoyl-L-aspartate (NCA) is a significant intermediate in the biosynthesis of pyrimidine nucleotides, primarily produced through the enzymatic action of aspartate transcarbamoylase (ATCase). This compound not only plays a crucial role in metabolic pathways but also has implications in drug development, particularly against malaria and cancer. This article will explore the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

1. Synthesis and Enzymatic Role

This compound is synthesized from carbamoyl phosphate and L-aspartate via the enzyme aspartate transcarbamoylase (ATCase). This reaction is pivotal in the de novo biosynthesis pathway of pyrimidines, which are essential for nucleic acid synthesis.

Enzymatic Mechanism

  • Catalytic Reaction : The reaction catalyzed by ATCase can be summarized as follows:
    Carbamoyl phosphate+L aspartateN carbamoyl L aspartate+Pi\text{Carbamoyl phosphate}+\text{L aspartate}\rightarrow \text{N carbamoyl L aspartate}+\text{Pi}
  • Enzyme Structure : ATCase exists as a homotrimer in Plasmodium falciparum (the malaria parasite), with each active site formed at adjacent oligomeric interfaces. The enzyme undergoes conformational changes between two states: the tense (T) state and the relaxed (R) state, influenced by substrate binding and allosteric effectors such as ATP and CTP .

2. Biological Activity and Mechanisms

This compound's biological activity is closely linked to its role in pyrimidine metabolism and its potential as a therapeutic target.

Pyrimidine Biosynthesis

  • NCA is a key intermediate that leads to the formation of orotate, which subsequently contributes to uridine and cytidine nucleotide synthesis. This pathway is crucial for cell proliferation, making it a target for cancer therapies .

Inhibition Studies

  • Research has highlighted the potential of targeting ATCase for drug development. For instance, N-(phosphonacetyl)-L-aspartate (PALA), an analog of NCA, has been shown to inhibit ATCase effectively, providing insights into developing selective inhibitors for both human and malarial ATCase .

3. Therapeutic Applications

Given its central role in nucleotide biosynthesis, this compound and its associated pathways are being explored for therapeutic interventions.

Anti-Malarial Drug Development

  • The inhibition of ATCase in P. falciparum presents a promising strategy for developing anti-malarial drugs. Compounds that can selectively inhibit the malarial version of ATCase without affecting human enzymes could lead to effective treatments with fewer side effects .

Cancer Research

  • Similarly, targeting pyrimidine biosynthesis via ATCase inhibition has implications in cancer treatment. Tumor cells often exhibit increased demand for nucleotides, making them susceptible to agents that disrupt this pathway .

4. Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Swyryd et al. (1974)Identified PALA as a potent inhibitor of ATCase; demonstrated its competitive inhibition with respect to carbamoyl phosphate .
Yi et al. (2022)Explored the stability of NCA under various conditions; reported high yields when synthesized from sodium cyanate .
Recent Drug Discovery EffortsHighlighted fragment-based screening approaches targeting malarial ATCase to identify novel inhibitors .

5. Conclusion

This compound serves as a critical component in pyrimidine biosynthesis with significant implications for drug development against malaria and cancer. Ongoing research into its enzymatic mechanisms and potential inhibitors continues to reveal opportunities for therapeutic advancements. The understanding of NCA's role not only enhances our knowledge of metabolic pathways but also underscores its importance in pharmacological contexts.

Q & A

Basic Research Questions

Q. What are the structural characteristics of N-carbamoyl-L-aspartate, and how can they be experimentally verified?

this compound has the chemical formula C₅H₆N₂O₅ (molecular weight: 174.11 Da). Structural identification can be achieved via nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity and mass spectrometry (MS) for molecular mass confirmation. Computational tools like the MAMMOTh database provide structural annotations for validation .

Q. What is the role of this compound in pyrimidine biosynthesis?

this compound is synthesized by aspartate transcarbamoylase (ATCase) via the condensation of carbamoyl phosphate and L-aspartate. This reaction is the committed step in de novo pyrimidine biosynthesis. Experimental validation involves enzyme activity assays (e.g., spectrophotometric detection of inorganic phosphate release) and pathway inhibition studies using analogs like N-phosphonacetyl-L-aspartate (PALA) .

Advanced Research Questions

Q. How can this compound levels be quantified in metabolomic studies, and what methodological challenges arise?

Targeted metabolomics using LC-MS or NMR is preferred for quantification. Challenges include:

  • Sample preparation : Rapid quenching (e.g., liquid nitrogen) to stabilize labile intermediates.
  • Data normalization : Use of internal standards (e.g., isotope-labeled this compound) to correct for matrix effects.
  • Pathway crosstalk : Thermodynamic coupling with glutamine metabolism requires complementary lipidomics or flux analysis .

Q. What experimental approaches are used to study the enzyme kinetics of ATCase?

  • Stopped-flow kinetics : To measure rapid catalytic turnover and allosteric regulation by ATP/CTP.
  • X-ray crystallography : For structural snapshots of intermediates (e.g., tetrahedral transition states).
  • Mutagenesis : To dissect roles of catalytic (e.g., His268) and regulatory subunits in feedback inhibition .

Q. How can in vitro multi-enzyme cascades optimize this compound synthesis from CO₂?

A three-enzyme system (carbonic anhydrase, carbamoyl phosphate synthetase, ATCase) converts CO₂ into this compound. Key optimizations include:

  • Cofactor recycling : NADH/ATP regeneration systems.
  • pH control : Buffered solutions (pH 7.5–8.0) to stabilize carbamoyl phosphate.
  • Enzyme immobilization : Nanoreactors (e.g., Janus particles) to enhance cascade efficiency .

Q. How does CAD enzyme inhibition affect pyrimidine metabolism in cancer research?

CAD catalyzes this compound synthesis. Inhibition (e.g., by afatinib) reduces pyrimidine precursors, detectable via MS-based metabolomics . Methodological considerations:

  • Metabolite extraction : Acidic conditions to stabilize dihydroorotate.
  • Validation : CRISPR-Cas9 knockout of CAD to confirm phenotype-metabolite correlations .

Q. What is the link between this compound depletion and ferroptosis in cancer cells?

GPX4 inhibition depletes this compound, disrupting pyrimidine pools and triggering ferroptosis. To study this:

  • Metabolite supplementation : Dihydroorotate (DHODH substrate) rescues ferroptosis.
  • Lipid peroxidation assays : C11-BODIPY staining to validate ferroptotic pathways .

Q. How can computational models enhance understanding of this compound biosynthesis?

  • Constraint-based modeling : Use MAMMOTh or COBRApy to simulate flux through pyrimidine pathways.
  • Multi-omics integration : Combine metabolomics with transcriptomics (e.g., RNA-seq) to identify regulatory nodes.
  • Parameter optimization : Monte Carlo sampling to refine kinetic constants in enzyme-catalyzed steps .

Propiedades

IUPAC Name

2-(carbamoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXYZVTANABHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030182
Record name N-(Aminocarbonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-37-5, 13184-27-5
Record name Ureidosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ureidosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 923-37-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ureidosuccinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Aminocarbonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamoylaspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(aminocarbonyl)-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMOYLASPARTIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate
7-(2,2-Dimethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
N-carbamoyl-L-aspartate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.